6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile is a heterocyclic compound with the molecular formula CHClN. It features a chloro group at the 6th position and a cyano group at the 3rd position of the imidazo[1,2-b]pyridazine ring system. This compound is notable for its potential applications in medicinal chemistry, materials science, and biological studies, particularly due to its unique structural characteristics and biological activity .
The synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile typically involves a multi-step process. One common method includes the reaction of 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal to form an intermediate, which is then reacted with bromoacetonitrile under basic conditions to yield the final product .
The molecular structure of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile consists of a fused ring system that incorporates both imidazole and pyridazine moieties. The chloro and cyano groups are positioned strategically to influence the compound's reactivity.
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile can participate in various chemical reactions:
Common reagents used include bases such as TMPMgCl·LiCl for regioselective metalations. The products formed depend on the reaction conditions and reagents employed, leading to various polysubstituted derivatives or modified imidazo compounds .
The mechanism of action for 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile involves its interaction with specific biological targets. The chloro and cyano groups enable binding to enzymes or receptors, potentially leading to inhibition or activation of various biological pathways. This interaction is crucial for its application in pharmacology and medicinal chemistry .
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile has several scientific applications:
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile belongs to a class of bicyclic heterocyclic compounds characterized by fusion between imidazole and pyridazine rings. The systematic IUPAC name explicitly defines the positions of key substituents: a chlorine atom at the 6-position and a cyano group (-CN) at the 3-position of the imidazo[1,2-b]pyridazine scaffold. This compound is unambiguously identified by its CAS Registry Number (123531-54-4), which serves as a unique global identifier [2] [7]. The molecular formula (C₇H₃ClN₄) reflects its elemental composition of seven carbon atoms, three hydrogen atoms, one chlorine atom, and four nitrogen atoms, with a molecular weight of 178.58 g/mol [2] [7]. The structure features an electron-withdrawing cyano group adjacent to the ring fusion point, which significantly influences both the electronic distribution and reactivity patterns of the heterocyclic system. This positioning allows the cyano group to participate in conjugation with the π-system of the bicyclic core, while the chlorine atom at the opposite end offers a site for nucleophilic displacement reactions [7].
Table 1: Nomenclature and Identifiers of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile
Naming System | Identifier |
---|---|
IUPAC Name | 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile |
CAS Registry No. | 123531-54-4 |
Molecular Formula | C₇H₃ClN₄ |
Molecular Weight | 178.58 g/mol |
Canonical SMILES | C1=CC2=NC=C(N2N=C1Cl)C#N |
The exploration of imidazo[1,2-b]pyridazine derivatives emerged from broader investigations into fused heterocyclic systems during the late 20th century, driven by their structural resemblance to purine bases and potential bioisosteric properties. The specific incorporation of a cyano group at the 3-position represents a strategic advancement aimed at enhancing both synthetic versatility and biological activity profiles. This modification creates a multifunctional scaffold where the electron-withdrawing cyano group activates adjacent positions for nucleophilic attack while serving as a transformable handle into other valuable functional groups (e.g., carboxylic acids, tetrazoles, amidines) [7]. The historical significance of this compound lies in its role as a key synthetic intermediate for pharmacologically active molecules, particularly in anticancer research where its derivatives have shown potent inhibitory activity against clinically relevant targets . Recent methodological advances, such as the Minisci C–H functionalization reported in ACS Catalysis (2022), have demonstrated regioselective alkylation specifically at the C8 position of the parent 6-chloroimidazo[1,2-b]pyridazine system, highlighting the scaffold's synthetic potential . Additionally, cost-effective amination protocols developed in 2024 enable efficient displacement of the C6 chlorine with diverse amines (yields 79-98%), further expanding the molecular diversity accessible from this core structure .
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile exhibits distinct physicochemical characteristics that influence its handling, reactivity, and pharmaceutical potential. It presents as a pale yellow to light brown crystalline solid, with color variation potentially reflecting purification levels or storage conditions [2] [7]. The compound displays a defined melting point range of 142–146°C, indicative of reasonable crystalline purity [7]. With a predicted density of 1.56±0.1 g/cm³ at 20°C, it falls within typical ranges for aromatic heterocycles [7]. The calculated cLogP (partition coefficient) of approximately 1.2–1.5 suggests moderate lipophilicity, while the polar surface area (PSA) of about 60 Ų predicts favorable membrane permeability – both critical molecular descriptors for drug-like behavior [5]. Stability requires storage at refrigerated temperatures (2–8°C) in sealed containers protected from moisture, indicating sensitivity to environmental degradation [2] [7]. HPLC analyses confirm high purity levels exceeding 99.9%, essential for reproducible research applications [2]. The electron-deficient nature of the core, enhanced by both the chloro and cyano substituents, facilitates nucleophilic aromatic substitution at C6 and promotes participation in metal-catalyzed cross-coupling reactions. These properties collectively establish the compound as a versatile building block with balanced solubility and reactivity characteristics for medicinal chemistry and materials science applications.
Table 2: Physicochemical Properties of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile
Property | Value/Specification | Analytical Method |
---|---|---|
Appearance | Pale yellow to light brown crystalline solid | Visual inspection |
Melting Point | 142–146°C | Capillary method |
Density | 1.56±0.1 g/cm³ (20°C) | SciFinder prediction |
Molecular Weight | 178.58 g/mol | Mass spectrometry |
Purity | >99.9% | HPLC |
Storage Conditions | 2–8°C, sealed, dry | Stability studies |
Predicted cLogP | 1.2–1.5 | Computational modeling |
Polar Surface Area | ~60 Ų | Computational modeling |
Table 3: Synthetic Applications of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile
Transformation | Reaction Conditions | Key Applications |
---|---|---|
Nucleophilic Aromatic Substitution (C6) | Amines, CsF, BnEt₃NCl, 80-120°C | Synthesis of C6-aminated derivatives (79-98% yield) |
Minisci-type Alkylation (C8) | Alkyl radicals, photoredox catalysis | Regioselective C–H functionalization |
Cyano Group Hydrolysis | Acidic or basic aqueous conditions | Carboxylic acid synthesis |
Cyano Reduction | Catalytic hydrogenation | Primary amine synthesis |
Cycloaddition Reactions | Sodium azide, Lewis acids | Tetrazole formation |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1